N-cyclopropyl-2-iodobenzamide
Overview
Description
N-cyclopropyl-2-iodobenzamide is a chemical compound with the CAS Number: 88229-19-0 . It has a molecular weight of 287.1 and its IUPAC name is N-cyclopropyl-2-iodobenzamide .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-2-iodobenzamide is 1S/C10H10INO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) . The InChI key is WWSGALIECDFDFC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-cyclopropyl-2-iodobenzamide were not found, cyclopropylamines have been involved in various chemical reactions. For example, asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported .Physical And Chemical Properties Analysis
N-cyclopropyl-2-iodobenzamide has a molecular weight of 287.1 . It should be stored at refrigerated temperatures .Scientific Research Applications
Radiopharmaceutical Applications in Melanoma Imaging
N-cyclopropyl-2-iodobenzamide and its derivatives have been extensively studied for their applications in nuclear medicine, specifically in the imaging of melanoma. One study reports on the use of iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (123I-BZA) in a Phase II clinical trial for imaging primary melanomas and metastases. The trial, involving 110 patients, demonstrated the agent's diagnostic sensitivity, accuracy, and specificity, highlighting its utility in detecting malignant melanoma and evaluating various therapeutic procedures (Michelot et al., 1993).
Dopamine Receptor Imaging in Neurological Disorders
Studies have also explored the use of iodobenzamide derivatives in imaging dopamine receptors, particularly in the context of neurological disorders. For instance, iodobenzamide (IBZM) labeled with iodine-123 has been utilized in Phase I clinical studies to specifically localize in the basal ganglia of the human brain, which is crucial in understanding and diagnosing conditions like Parkinson's disease (Kung et al., 1990).
Synthesis of Phthalimides and Benzoxazinones
In the field of organic chemistry, N-cyclopropyl-2-iodobenzamide derivatives have been used in the synthesis of compounds like phthalimides and benzoxazinones. A study by Chavan and Bhanage (2015) demonstrates a palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides for this purpose, highlighting a method that enhances the applicability of these compounds in synthetic chemistry (Chavan & Bhanage, 2015).
Synthesis of Cyclopropyl and Iodocyclopropyl Alcohols
Further expanding its applications in synthetic chemistry, N-cyclopropyl-2-iodobenzamide derivatives have been employed in the synthesis of cyclopropyl and iodocyclopropyl alcohols. A study by Kim et al. (2005) describes the use of these compounds in creating alcohols with up to four contiguous stereocenters, demonstrating the versatility and utility of these derivatives in complex organic syntheses (Kim et al., 2005).
properties
IUPAC Name |
N-cyclopropyl-2-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSGALIECDFDFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388013 | |
Record name | Benzamide, N-cyclopropyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-iodobenzamide | |
CAS RN |
88229-19-0 | |
Record name | N-Cyclopropyl-2-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88229-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-cyclopropyl-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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